molecular formula C23H24N2O3S B2603769 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-22-9

1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2603769
CAS No.: 899911-22-9
M. Wt: 408.52
InChI Key: DRFYTHPOVYYYQN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen- and sulfur-containing spirocyclic compound featuring a diazaspiro[4.4]nonene core. The structure includes a 3,4-dimethoxybenzoyl group at position 1 and a 4-methylphenyl substituent at position 3. The spiro[4.4] system introduces conformational rigidity, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-15-6-8-16(9-7-15)20-22(29)25(23(24-20)12-4-5-13-23)21(26)17-10-11-18(27-2)19(14-17)28-3/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFYTHPOVYYYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaza compound.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine.

    Thione Formation: The thione group can be introduced by reacting the intermediate with a sulfurizing agent, such as Lawesson’s reagent, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thione groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols; reactions are often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and thione groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Diazaspiro-Thiones

1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione ()
  • Key Differences :
    • The benzoyl group is substituted with a single methoxy group at the para position (vs. 3,4-dimethoxy in the target compound).
    • The phenyl group at position 3 has a meta-methyl substituent (vs. para-methyl).
  • Implications :
    • Reduced steric hindrance and electronic effects due to fewer methoxy groups may alter solubility and receptor binding.
    • The para-methyl group in the target compound could enhance lipophilicity compared to the meta-methyl analog .
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione ()
  • Key Differences :
    • Larger spiro ring system ([4.5] vs. [4.4]).
    • Lacks the benzoyl group but retains a 4-methoxyphenyl substituent.
  • Implications :
    • The expanded spiro system ([4.5]) may increase ring strain and reduce conformational flexibility.
    • Solubility: The compound in is stored at 2–8°C, suggesting sensitivity to temperature, which could differ for the target compound .

Spiro Ring Size Variations

1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione ()
  • Key Differences :
    • Spiro[4.6] system (vs. [4.4]).
    • Molecular weight: 390.55 (vs. ~374 for the target compound, estimated based on structural analogs).
  • Implications :
    • Larger spiro systems may exhibit distinct pharmacokinetic profiles due to increased molecular volume and altered metabolic stability .
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione ()
  • Key Differences :
    • Substituted with a 4-chlorophenyl group (vs. 4-methylphenyl).

Heterocyclic Thione Derivatives

6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e, )
  • Key Differences :
    • Contains a thiazine-thione core (vs. diazaspiro-thione).
    • Bulky mesityl and phenyl substituents.
  • Synthesis :
    • Yield: 30% via reaction with carbon disulfide, n-butyllithium, and aldehydes.
    • Lower yield compared to some diazaspiro compounds, possibly due to steric challenges .
6-(2-Methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1g, )
  • Key Differences :
    • Incorporates trifluoromethyl and methoxy groups.
  • Implications :
    • The trifluoromethyl group enhances metabolic resistance and lipophilicity, a feature absent in the target compound .

Physical and Spectral Properties

Compound Molecular Weight Key Substituents Solubility/Stability
Target Compound (estimated) ~374 3,4-Dimethoxybenzoyl, 4-methylphenyl Likely requires cold storage (inferred from analogs)
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 274.39 4-Methoxyphenyl Solubility: Not specified; stored at 2–8°C
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione 390.55 4-Methylbenzoyl, 4-methylphenyl Purity: 95%+

Biological Activity

The compound 1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a member of the diazaspiro compound family, known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex spirocyclic structure characterized by:

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol

This unique structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction via caspases
A549 (Lung)15.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy was evaluated using standard disk diffusion methods against Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results suggest that the compound may disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In animal models, the compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : It has been shown to modulate ROS levels, which play a crucial role in cellular signaling pathways.
  • Enzyme Inhibition : The compound inhibits certain enzymes involved in tumor progression and inflammation.

Case Studies

A notable case study involved the administration of this compound in a xenograft mouse model bearing human breast cancer cells. The treated group showed a significant reduction in tumor volume compared to controls, indicating its potential as a therapeutic agent.

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